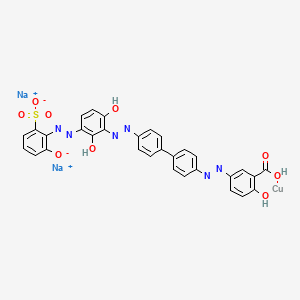
Direct Brown 95, grade technique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Direct Brown 95, Technical grade, is an azo dye commonly used in the textile industry. It is known for its ability to impart a brown color to various materials, including cotton, leather, plastics, and paper. The compound is characterized by its complex molecular structure, which includes multiple azo groups and hydroxyl groups, contributing to its dyeing properties .
Applications De Recherche Scientifique
Direct Brown 95 has several applications in scientific research:
Chemistry: Used as a model compound for studying azo dye chemistry and reactions.
Biology: Employed in staining techniques for biological tissues.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Widely used in the textile industry for dyeing fabrics and other materials
Mécanisme D'action
Target of Action
Direct Brown 95, Technical Grade, also known as disodium;2-[[3-[[4-[4-[(3-carboxy-4-hydroxyphenyl)diazenyl]phenyl]phenyl]diazenyl]-2,4-dihydroxyphenyl]diazenyl]-3-oxidobenzenesulfonate;copper, is primarily used as an azo dye . Its primary targets are textiles, leather, plastics, and paper . It binds to these materials, imparting a brown color.
Mode of Action
The compound works by binding to the fibers of the target materials. The azo group (-N=N-) in the compound forms a complex with the material’s surface, leading to the absorption of certain wavelengths of light and reflecting others, which results in the perception of the brown color .
Biochemical Pathways
It’s known that azo dyes can be metabolized by the liver into aromatic amines, some of which have been associated with health risks .
Pharmacokinetics
It’s known that azo dyes can be absorbed and metabolized in the body to various extents depending on their chemical structure . The bioavailability of Direct Brown 95 would depend on factors such as the route of exposure and the individual’s metabolic capacity.
Result of Action
The primary result of Direct Brown 95’s action is the imparting of a brown color to the target materials . . For instance, oral administration to rats of one commercial sample of Direct Brown 95 resulted in one hepatocellular carcinoma and several neoplastic nodules .
Action Environment
The action, efficacy, and stability of Direct Brown 95 can be influenced by various environmental factors. For instance, the dyeing process’s pH and temperature can affect the dye’s binding efficiency to the target material . Furthermore, the compound is listed as an environmental toxin on the US EPA Toxic Release Inventory list (TRI), indicating its potential environmental impact .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Direct Brown 95 is synthesized through a series of diazotization and coupling reactions. The process typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling: The diazonium salt is then coupled with another aromatic compound containing hydroxyl or amino groups to form the azo dye.
The reaction conditions often include acidic or basic environments, depending on the specific reactants used. The temperature and pH are carefully controlled to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Direct Brown 95 involves large-scale reactors where the diazotization and coupling reactions are carried out in a continuous or batch process. The reactants are mixed in precise proportions, and the reaction conditions are optimized for maximum yield and purity. The final product is then purified through filtration, washing, and drying processes .
Analyse Des Réactions Chimiques
Types of Reactions
Direct Brown 95 undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form different products.
Reduction: The azo groups can be reduced to amines.
Substitution: The hydroxyl groups can participate in substitution reactions with other reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions
Major Products Formed
Oxidation: Oxidized products include quinones and other aromatic compounds.
Reduction: Reduced products are typically aromatic amines.
Substitution: Substituted products vary depending on the reagents used
Comparaison Avec Des Composés Similaires
Similar Compounds
- Direct Black 38
- Direct Red 28
- Direct Blue 15
Uniqueness
Direct Brown 95 is unique due to its specific molecular structure, which provides distinct dyeing properties. Compared to similar compounds, it offers a different shade of brown and varying degrees of fastness to light and washing .
Propriétés
Numéro CAS |
16071-86-6 |
|---|---|
Formule moléculaire |
C31H18CuN6O9S.2Na C31H18CuN6Na2O9S |
Poids moléculaire |
760.1 g/mol |
Nom IUPAC |
copper;disodium;2-hydroxy-5-[[4-[4-[[6-hydroxy-2-oxido-3-[(2-oxido-5-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]phenyl]diazenyl]benzoate |
InChI |
InChI=1S/C31H22N6O9S.Cu.2Na/c38-26-12-9-21(15-23(26)31(42)43)34-32-19-5-1-17(2-6-19)18-3-7-20(8-4-18)33-37-29-28(40)14-11-24(30(29)41)35-36-25-16-22(47(44,45)46)10-13-27(25)39;;;/h1-16,38-41H,(H,42,43)(H,44,45,46);;;/q;+2;2*+1/p-4 |
Clé InChI |
HZBTZQVWJPRVDN-UHFFFAOYSA-J |
SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)[O-])N=NC2=C(C(=C(C=C2)O)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=CC(=C(C=C5)O)C(=O)O)O)[O-].[Na+].[Na+].[Cu] |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=CC(=C3[O-])N=NC4=C(C=CC(=C4)S(=O)(=O)[O-])[O-])O)N=NC5=CC(=C(C=C5)O)C(=O)[O-].[Na+].[Na+].[Cu+2] |
Point d'ébullition |
Decomposes (NTP, 1992) |
melting_point |
Decomposes (NTP, 1992) |
Description physique |
C.i. direct brown 95 appears as dark brown microcrystals or charcoal black powder. (NTP, 1992) Dark brown or black solid; [CAMEO] |
Solubilité |
5 to 10 mg/mL at 67.1 °F (NTP, 1992) Sol in water; slightly sol in ethanol; insol in acetone. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


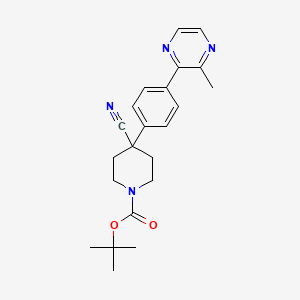
![Acetamide, 2-(acetylamino)-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B1144069.png)
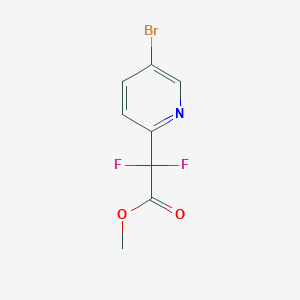
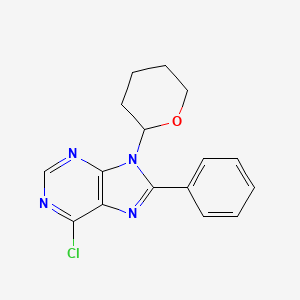
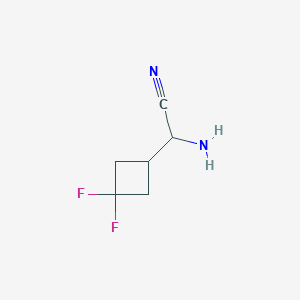
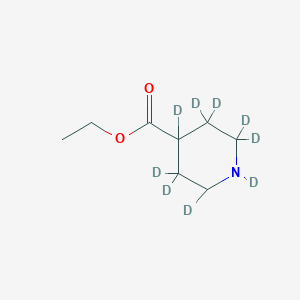
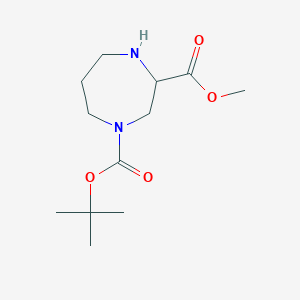
![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B1144081.png)
![4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144082.png)
![3,5-dibromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144083.png)
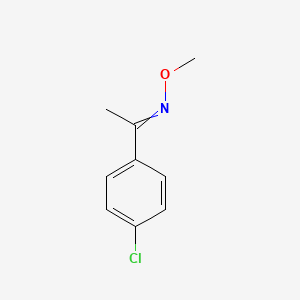
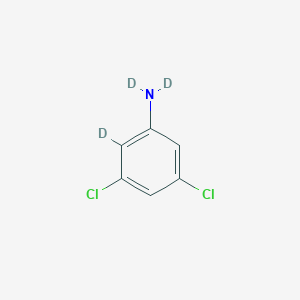
![TOLUENE, [14C]](/img/new.no-structure.jpg)

